molecular formula C6H11NO3 B1194557 Methyl aminolevulinate CAS No. 33320-16-0

Methyl aminolevulinate

Cat. No.: B1194557
CAS No.: 33320-16-0
M. Wt: 145.16 g/mol
InChI Key: YUUAYBAIHCDHHD-UHFFFAOYSA-N
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Description

Methyl aminolevulinate is a compound used primarily in photodynamic therapy. It is a prodrug that is metabolized to protoporphyrin IX, a photosensitizer. This compound is marketed under the brand name Metvix and is used to treat non-melanoma skin cancers, including basal cell carcinoma .

Preparation Methods

Methyl aminolevulinate is synthesized through the esterification of 5-aminolevulinic acid. The reaction involves the use of methanol and an acid catalyst to produce the methyl ester. Industrial production methods typically involve large-scale esterification processes under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Methyl aminolevulinate undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form protoporphyrin IX, which is a key step in its activation as a photosensitizer.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like oxygen and light, which are essential for its activation in photodynamic therapy. The major product formed from these reactions is protoporphyrin IX .

Scientific Research Applications

Methyl aminolevulinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl aminolevulinate involves its conversion to protoporphyrin IX upon topical application. Protoporphyrin IX accumulates in the treated skin lesions and, upon exposure to light of appropriate wavelength, produces singlet oxygen. This singlet oxygen causes damage to cellular compartments, particularly the mitochondria, leading to cell death. The molecular targets include cellular organelles and pathways involved in apoptosis .

Comparison with Similar Compounds

Methyl aminolevulinate is often compared with 5-aminolevulinic acid, another compound used in photodynamic therapy. While both compounds are effective, this compound is more lipid-soluble, allowing it to penetrate the lipid-rich environment of sebum more effectively. This makes it particularly useful for treating conditions like acne vulgaris. Other similar compounds include aminolevulinic acid methyl ester and methyl delta-aminolevulinate .

Properties

IUPAC Name

methyl 5-amino-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-10-6(9)3-2-5(8)4-7/h2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUAYBAIHCDHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048570
Record name Methyl aminolevulinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methyl aminolevulinate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015127
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble, 2.20e+02 g/L
Record name Methyl aminolevulinate
Source DrugBank
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Record name Methyl aminolevulinate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015127
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Photosensitization following application of methyl aminolevulinate cream occurs through the metabolic conversion of methyl aminolevulinate (prodrug) to photoactive porphyrins (PAP), which accumulates in the skin lesions to which the cream has been applied. When exposed to light of appropriate wavelength and energy, the accumulated photoactive porphyrins produce a photodynamic reaction, resulting in a cytotoxic process dependent upon the simultaneous presence of oxygen. The absorption of light results in an excited state of porphyrin molecules, and subsequent spin transfer from photoactive porphyrins to molecular oxygen generates singlet oxygen, which can further react to form superoxide and hydroxyl radicals.
Record name Methyl aminolevulinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00992
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

33320-16-0
Record name Methyl aminolevulinate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl aminolevulinate
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Record name Methyl aminolevulinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00992
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methyl aminolevulinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL AMINOLEVULINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/585NM85KYM
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Record name Methyl aminolevulinate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015127
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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